2-(2-Chlorophenyl)pyridine
Description
2-(2-Chlorophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the planar aromatic system. The compound is pivotal in medicinal chemistry and materials science, serving as a precursor for pharmaceuticals, ligands in coordination chemistry, and intermediates in organic synthesis .
Key structural attributes include:
- Molecular Formula: C₁₁H₈ClN
- Molecular Weight: 189.64 g/mol
- Electrophilic Sites: The chlorine atom at the ortho position of the phenyl ring enhances electrophilic substitution reactivity, while the pyridine nitrogen directs regioselectivity in further functionalization .
In pharmaceutical contexts, derivatives of this compound are explored for their bioactivity. For example, clopidogrel bisulfate—a thienopyridine antiplatelet drug—yields this compound-related metabolites during degradation, underscoring its metabolic relevance .
Properties
CAS No. |
4381-32-2 |
|---|---|
Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H8ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |
InChI Key |
FRYZFIKPCCCDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(2-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | 2-position (pyridine) | 268–287* | Chlorophenyl, pyridine N |
| 4-Chloro-2-(2-fluorophenyl)pyridine | C₁₁H₇ClFN | 231.63 | 2,4-positions | N/A | Chlorine, fluorine |
| 2-(3-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | 3-position (phenyl) | N/A | Chlorophenyl meta-substituted |
| PAK-104P† | C₂₉H₃₄ClN₃O₆P | 620.02 | Complex substituents | N/A | Phosphorinan, nitrophenyl |
*Melting point data from structurally related derivatives in .
†PAK-104P: A pyridine analogue with potent multidrug resistance-reversing activity .
Electronic Effects :
Table 2: Pharmacological Profiles of Pyridine Analogues
†PAK-104P at 5 µM outperformed verapamil (2-fold increase) in reversing drug resistance in KB-C2 cells .
Key Findings :
- Multidrug Resistance (MDR) Reversal : Pyridine analogues like PAK-104P exhibit superior MDR reversal compared to dihydropyridines, attributed to reduced calcium channel-blocking activity and enhanced P-glycoprotein inhibition .
- Metabolic Stability : Chlorophenyl derivatives demonstrate higher metabolic stability than fluorophenyl analogues due to chlorine’s lower susceptibility to oxidative cleavage .
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